molecular formula C6H4ClF2N B1359254 2-Chloro-5-(difluoromethyl)pyridine CAS No. 71701-99-0

2-Chloro-5-(difluoromethyl)pyridine

Cat. No. B1359254
CAS RN: 71701-99-0
M. Wt: 163.55 g/mol
InChI Key: OSQYJPKSEWBNOE-UHFFFAOYSA-N
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Description

“2-Chloro-5-(difluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4ClF2N . It has a molecular weight of 163.55 . It is a liquid at room temperature and has a refractive index of 1.492 . It is stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-5-(difluoromethyl)pyridine” were not found, a related compound, “2,3-dichloro-5-trichloromethylpyridine”, can be synthesized by adding anhydrous hydrogen fluoride to a polyethylene reactor .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(difluoromethyl)pyridine” consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The SMILES string representation of this molecule is FC(F)c1ccc(Cl)nc1 .


Chemical Reactions Analysis

“2-Chloro-5-(difluoromethyl)pyridine” may be used as a model substrate to investigate regioexhaustive functionalization .


Physical And Chemical Properties Analysis

“2-Chloro-5-(difluoromethyl)pyridine” is a liquid at room temperature with a density of 1.368 g/mL at 25 °C . It has a refractive index of 1.492 .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : 2-Chloro-5-(difluoromethyl)pyridine is a key structural motif in active agrochemical ingredients . Its derivatives are used in the protection of crops from pests .
  • Method : The major derivative used in this field is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is synthesized by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : 2-Chloro-5-(difluoromethyl)pyridine and its derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Results : Many candidates containing the TFMP moiety are currently undergoing clinical trials .

Intermediate for Synthesis of Crop-Protection Products

  • Field : Agrochemical Industry
  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2-Chloro-5-(difluoromethyl)pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Method : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Regioexhaustive Functionalization

  • Field : Organic Chemistry
  • Application : 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .

Manufacturing TFMPs to Meet a Steady Growth in Demand

  • Field : Organic Chemistry
  • Application : The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . TFMP derivatives are important ingredients for many agrochemical and pharmaceutical compounds .
  • Method : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Regioexhaustive Functionalization

  • Field : Organic Chemistry
  • Application : 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-5-(difluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to have many novel applications in the future .

properties

IUPAC Name

2-chloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQYJPKSEWBNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630082
Record name 2-Chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(difluoromethyl)pyridine

CAS RN

71701-99-0
Record name 2-Chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(difluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Fujikawa, A Kobayashi, H Amii - Synthesis, 2012 - thieme-connect.com
A convenient route to difluoromethylated pyridines was developed that involves copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate and …
Number of citations: 53 www.thieme-connect.com
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com

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